![molecular formula C16H14Br2 B2971550 4,16-二溴[2.2]对二环戊烷 CAS No. 23927-40-4](/img/structure/B2971550.png)

4,16-二溴[2.2]对二环戊烷

描述

4,16-Dibromo[2.2]paracyclophane is a white crystalline powder . It is a derivative of [2.2]paracyclophane , which is a raw material for the synthesis of parylene, widely used in microelectronic integrated circuits .

Synthesis Analysis

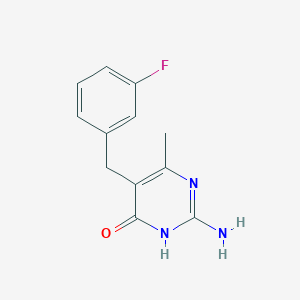

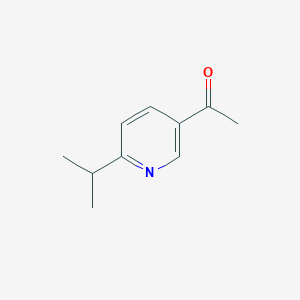

The synthesis of 4,16-Dibromo[2.2]paracyclophane involves the use of 4,16-dibromo[2.2]paracyclophane as a key starting material . A practical synthetic method for preparing bis-(para)-pseudo-ortho and bis-(para)-pseudo-meta type 4,7,12,15-tetrasubstituted [2.2]paracyclophanes has been reported .Molecular Structure Analysis

An X-ray diffraction structural analysis showed that the distortions in the geometries of sterically strained 4,16-dibromo[2.2]paracyclophanes are similar to those found in unsubstituted [2.2]paracyclophane . The introduction of bulky halogen atoms at C4 and C16 in the [2.2]paracyclophane molecule does not lead to a marked increase in the steric repulsion of the benzene rings .Chemical Reactions Analysis

The introduction of bulky halogen atoms at C4 and C16 in the [2.2]paracyclophane molecule does not lead to a marked increase in the steric repulsion of the benzene rings . The polar nature of the halogen atoms leads to dipole-dipole attraction of the antiparallel benzene rings .Physical And Chemical Properties Analysis

4,16-Dibromo[2.2]paracyclophane has a melting point of 245.0-252.0°C . Its density is 1.565±0.06 g/cm3 .科学研究应用

合成及聚合物应用

类似于 4,16-二溴[2.2]对二环戊烷的衍生物(如二氯-[2,2]-对二环戊烷)的一个显着应用是在射电电子学中使用的聚合物涂料的制造。这些化合物的合成,特别是通过季铵盐的霍夫曼消除反应,已被认为是工业生产的一种有前途的方法。这一过程对于创造具有增强性能的电子应用材料至关重要,凸显了这些化合物在推进材料科学和技术方面的重要性 (Gogin 等,2019)。

能量储存和释放

与 4,16-二溴[2.2]对二环戊烷同族的化合物已被探索作为有机储氢载体。这一应用是可持续能源解决方案持续研究的一部分,其中这些化合物被评估在储氢和释放方面的潜力。对有机载体的研究是由对高效、安全和环保的储能方法的需求推动的,这使得这些化合物对未来的能源技术有价值 (Bourane 等,2016)。

超分子化学

在超分子化学中,类似于 4,16-二溴[2.2]对二环戊烷的分子因其笼状结构而被利用,该结构能够容纳客体分子。这一特性使它们适用于一系列应用,包括催化、分离过程和新型药物递送系统的开发。形成主客体复合物的能力可以显著改变封装材料的性质,表明这些化合物在各种工业和研究环境中的多功能性 (Valle,2004)。

环境影响和分析

虽然与 4,16-二溴[2.2]对二环戊烷没有直接关系,但对类似化合物(如多环麝香香料)的研究揭示了合成化学品的环境影响和普遍性。这些研究强调了理解合成化合物的持久性、生物蓄积性和潜在生态效应的必要性,包括那些用于香料和可能相关的化学家族中的化合物。这项研究强调了对合成化学品进行环境监测和监管以减轻其对生态系统的影响的重要性 (Rimkus,1999)。

作用机制

Target of Action

The primary target of 4,16-Dibromo[2.2]paracyclophane is biological membranes . It interacts with these membranes, causing perturbation and biocompatibility .

Mode of Action

4,16-Dibromo[2.2]paracyclophane, a three-dimensional conjugated oligoelectrolyte (COE), introduces more lipid disorder and a higher extent of membrane thinning compared to its linear analog . This compound intercalates within microbial membranes in a well-organized fashion .

Biochemical Pathways

The exact biochemical pathways affected by 4,16-Dibromo[2It is known that the compound’s interaction with biological membranes leads to membrane perturbation .

Result of Action

The action of 4,16-Dibromo[2.2]paracyclophane results in increased lipid disorder and membrane thinning . It also exhibits a higher minimum inhibitory concentration (MIC) towards E. coli K12 and yeast, while maintaining similar levels of membrane permeabilization .

安全和危害

未来方向

Planar chiral [2.2]paracyclophane-based ligands and employment of such enantiopure representative ligands to facilitate selective transformation of prochiral or racemic substances into enantiopure products are rarely explored compared to the complex chiral scaffolds such as ferrocenes . This area of research is becoming an important new toolbox in asymmetric synthesis, employed in a variety of synthetic venues .

属性

IUPAC Name |

5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMAXRJHDMKTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985208 | |

| Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6662-18-6, 23927-40-4 | |

| Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dimethylphenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971468.png)

![2-(4-fluorobenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2971469.png)

![2-(4-fluorophenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2971470.png)

![2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2971473.png)

![7-chloro-4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B2971481.png)

![1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2971485.png)

![3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2971490.png)